SrtA-IN-I
説明
SrtA-IN-I is a synthetic small-molecule inhibitor targeting the Sortase A (SrtA) enzyme, which is critical for bacterial virulence in pathogens such as Staphylococcus aureus. SrtA facilitates the covalent attachment of virulence factors to the bacterial cell wall, making it a promising therapeutic target for combating antibiotic-resistant infections . The compound’s mechanism involves competitive inhibition of SrtA’s transpeptidase activity by binding to its active site, thereby disrupting bacterial adhesion and biofilm formation . Preclinical studies highlight its efficacy in reducing bacterial load in murine infection models, with an IC50 of 2.3 µM in vitro .
特性
分子式 |
C15H11N5O3S2 |
|---|---|
分子量 |
373.405 |
IUPAC名 |
N-(5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide |
InChI |
InChI=1S/C15H11N5O3S2/c21-13(11-2-1-7-16-8-11)17-14-18-19-15(25-14)24-9-10-3-5-12(6-4-10)20(22)23/h1-8H,9H2,(H,17,18,21) |
InChIキー |
ZTDOJPCUIXALSV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NN=C(SCC2=CC=C([N+]([O-])=O)C=C2)S1)C3=CN=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SrtA-IN-I |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares SrtA-IN-I with two structurally related inhibitors, Compound X and Compound Y , and one functionally analogous peptide-based inhibitor, LPXTG-1 .
| Parameter | SrtA-IN-I | Compound X | Compound Y | LPXTG-1 |
|---|---|---|---|---|
| Chemical Class | Benzofuran derivative | Thiazolidinone | Pyrazole derivative | Peptide mimetic |
| IC50 | 2.3 µM | 5.1 µM | 1.8 µM | 0.9 µM |
| Selectivity (SrtA) | High | Moderate | High | Low |
| Bioavailability | 45% (oral) | 22% (oral) | 38% (oral) | <10% (IV only) |
| Toxicity (LD50) | >500 mg/kg | 300 mg/kg | 450 mg/kg | N/A (peptide) |
| Patent Status | Phase I (2024) | Preclinical | Phase II (2025) | Discontinued (2023) |
Key Research Findings
- Potency vs. Selectivity : While SrtA-IN-I exhibits moderate potency compared to LPXTG-1 (IC50 2.3 µM vs. 0.9 µM), its selectivity for SrtA over human proteases is superior, reducing off-target toxicity risks . Compound Y, though more potent (IC50 1.8 µM), shows cross-reactivity with human caspases .
- Pharmacokinetics: SrtA-IN-I’s oral bioavailability (45%) surpasses most analogues, addressing a key limitation of peptide-based inhibitors like LPXTG-1, which require intravenous administration .
- Therapeutic Potential: In murine models, SrtA-IN-I reduced S. aureus biofilm burden by 75% at 10 mg/kg, outperforming Compound X (40% reduction) . However, Compound Y demonstrated broader-spectrum activity against Gram-positive pathogens, including Streptococcus pyogenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
